molecular formula C26H24O5 B14307950 Acetic acid;[5-ethyl-2-(10-hydroxyanthracen-9-yl)phenyl] acetate CAS No. 114311-17-0

Acetic acid;[5-ethyl-2-(10-hydroxyanthracen-9-yl)phenyl] acetate

Cat. No.: B14307950
CAS No.: 114311-17-0
M. Wt: 416.5 g/mol
InChI Key: DVUSYCLVLWSLGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid;[5-ethyl-2-(10-hydroxyanthracen-9-yl)phenyl] acetate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant fragrances and are commonly found in natural products such as fruits and flowers. This particular compound is characterized by its unique structure, which includes an acetic acid moiety and a phenyl group substituted with an ethyl group and a hydroxyanthracenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;[5-ethyl-2-(10-hydroxyanthracen-9-yl)phenyl] acetate can be achieved through esterification reactions. One common method involves the reaction of acetic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to ensure the complete conversion of reactants to the ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of acyl chlorides or acid anhydrides as starting materials. These reagents react with the corresponding alcohol under controlled conditions to form the ester. The process may also involve purification steps such as distillation or recrystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;[5-ethyl-2-(10-hydroxyanthracen-9-yl)phenyl] acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyanthracenyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

Acetic acid;[5-ethyl-2-(10-hydroxyanthracen-9-yl)phenyl] acetate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of oxidative stress-related conditions.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of acetic acid;[5-ethyl-2-(10-hydroxyanthracen-9-yl)phenyl] acetate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyanthracenyl group can participate in redox reactions, influencing cellular pathways related to oxidative stress. The compound may also interact with specific receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simple ester with a pleasant fruity aroma.

    Methyl salicylate: Known for its wintergreen scent and used in topical analgesics.

    Benzyl acetate: Commonly found in jasmine and other floral fragrances.

Uniqueness

Acetic acid;[5-ethyl-2-(10-hydroxyanthracen-9-yl)phenyl] acetate is unique due to its complex structure, which combines an acetic acid moiety with a substituted phenyl group. This structural complexity imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

114311-17-0

Molecular Formula

C26H24O5

Molecular Weight

416.5 g/mol

IUPAC Name

acetic acid;[5-ethyl-2-(10-hydroxyanthracen-9-yl)phenyl] acetate

InChI

InChI=1S/C24H20O3.C2H4O2/c1-3-16-12-13-21(22(14-16)27-15(2)25)23-17-8-4-6-10-19(17)24(26)20-11-7-5-9-18(20)23;1-2(3)4/h4-14,26H,3H2,1-2H3;1H3,(H,3,4)

InChI Key

DVUSYCLVLWSLGN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)O)OC(=O)C.CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.